N-(2'-ethyl-3-methoxybiphenyl-4-yl)acetamide
Description
N-(2’-ethyl-3-methoxybiphenyl-4-yl)acetamide: is an organic compound belonging to the class of amides It features a biphenyl structure with an ethyl group at the 2’ position and a methoxy group at the 3’ position, connected to an acetamide moiety
Properties
IUPAC Name |
N-[4-(2-ethylphenyl)-2-methoxyphenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-4-13-7-5-6-8-15(13)14-9-10-16(18-12(2)19)17(11-14)20-3/h5-11H,4H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVTVWUGDRQBBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C2=CC(=C(C=C2)NC(=O)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2’-ethyl-3-methoxybiphenyl-4-yl)acetamide typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between 2-ethylphenylboronic acid and 3-methoxyphenylboronic acid using a palladium catalyst.
Introduction of the Acetamide Group: The resulting biphenyl compound is then subjected to acetylation using acetic anhydride in the presence of a base such as pyridine to introduce the acetamide group.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2’-ethyl-3-methoxybiphenyl-4-yl)acetamide can undergo oxidation reactions, particularly at the ethyl group, forming corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of halogen atoms or other functional groups on the aromatic rings.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific electronic or optical properties.
Biology and Medicine:
- Investigated for its potential as a pharmaceutical intermediate.
- Studied for its biological activity, including potential anti-inflammatory or anticancer properties.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2’-ethyl-3-methoxybiphenyl-4-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
N-(4-methoxyphenyl)acetamide: Similar structure but lacks the biphenyl core.
N-(2-ethylphenyl)acetamide: Similar structure but lacks the methoxy group.
N-(3-methoxyphenyl)acetamide: Similar structure but lacks the ethyl group.
Uniqueness: N-(2’-ethyl-3-methoxybiphenyl-4-yl)acetamide is unique due to the combination of the biphenyl core with both ethyl and methoxy substituents, which may confer distinct chemical and biological properties compared to its analogs.
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